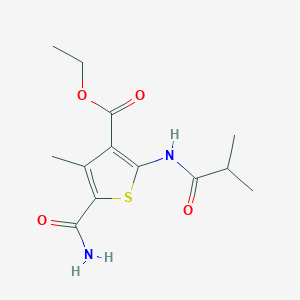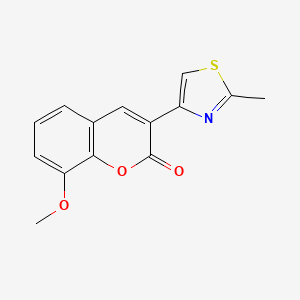
3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide, also known as MMBC, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects. MMBC is classified as a Schedule I drug in the United States, meaning it is considered to have a high potential for abuse and no accepted medical use.
Mécanisme D'action
3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide acts on the cannabinoid receptors in the brain, specifically the CB1 receptor. This receptor is responsible for the psychoactive effects of cannabinoids, including euphoria, sedation, and altered perception. 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide has been shown to have a high binding affinity for the CB1 receptor, which contributes to its potent psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide are similar to those of other synthetic cannabinoids. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception and mood. 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide has also been shown to have a high potential for abuse and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its potent psychoactive effects, which can help researchers to study the mechanisms of action of synthetic cannabinoids. However, the high potential for abuse and dependence of 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide also presents a limitation, as it can be difficult to control for these factors in lab experiments.
Orientations Futures
There are several future directions for research on 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved safety profiles and fewer adverse effects. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoid use on the brain and body, as well as the potential for addiction and dependence. Finally, research is needed to develop effective treatments for synthetic cannabinoid abuse and dependence.
Méthodes De Synthèse
The synthesis of 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 3-methylbenzoyl chloride with 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide has been used in scientific research to study the effects of synthetic cannabinoids on the body. Specifically, 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide has been used to investigate the binding affinity of synthetic cannabinoids to cannabinoid receptors in the brain. This research has helped to shed light on the mechanisms of action of synthetic cannabinoids and their potential for abuse.
Propriétés
IUPAC Name |
5-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-4-3-5-10(6-8)12(18)16-17-13(19)11-7-9(2)14-15-11/h3-7H,1-2H3,(H,14,15)(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPNNSWEVAZHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N'-[(3-methylphenyl)carbonyl]-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5868428.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5868431.png)
![4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)


![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5868463.png)

![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)


![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)
